Solubility Profile and Thermodynamic Analysis of 4-(4-Bromophenyl)pentanoic Acid
Solubility Profile and Thermodynamic Analysis of 4-(4-Bromophenyl)pentanoic Acid
The following technical guide details the solubility profiling, thermodynamic analysis, and experimental characterization of 4-(4-Bromophenyl)pentanoic acid. This guide is structured to serve as a rigorous protocol for researchers requiring precise solubility data for process design, crystallization, and formulation.
Technical Whitepaper | Application Science Division
Executive Summary
The precise solubility profile of 4-(4-Bromophenyl)pentanoic acid (CAS: 31042-07-6) is a critical parameter in the development of pharmaceutical intermediates and energetic material precursors. As a lipophilic aryl-alkanoic acid, its dissolution behavior is governed by a balance between the hydrophobic bromophenyl moiety and the hydrophilic carboxylic acid tail.
This guide provides a comprehensive framework for determining, modeling, and interpreting the solubility of this compound in organic solvents. It synthesizes predictive physicochemical data with a validated experimental protocol (Laser Monitoring Method) and thermodynamic modeling (Apelblat and van't Hoff equations) to ensure process reliability.
Physicochemical Characterization
Before establishing solubility equilibrium, the solute's fundamental solid-state properties must be defined to validate the purity and thermodynamic baseline.
| Property | Value / Description | Source/Method |
| IUPAC Name | 4-(4-Bromophenyl)pentanoic acid | PubChem [1] |
| Molecular Formula | C₁₁H₁₃BrO₂ | -- |
| Molecular Weight | 257.12 g/mol | Calc.[1] |
| Physical State | Solid (Crystalline powder) | Sigma-Aldrich [2] |
| Melting Point ( | 67–68 °C (340–341 K) | Experimental [3] |
| LogP (Octanol/Water) | ~3.1 (Predicted) | XLogP3 [1] |
| pKa | ~4.8 (Carboxylic acid) | Est. |
Implication: The relatively low melting point (
Experimental Protocol: Laser Monitoring Technique
To generate high-precision solubility data, the Laser Monitoring Observation Technique is superior to the traditional shake-flask method due to its speed and minimization of solvent usage. This protocol defines the self-validating workflow.
Methodology
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Preparation: A precise mass of 4-(4-Bromophenyl)pentanoic acid is loaded into a jacketed glass vessel containing a known mass of solvent.
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Equilibration: The system is stirred at 400 rpm. A laser beam passes through the suspension, detected by a phototransistor.
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Temperature Control: The temperature is increased slowly (0.1 K/min) using a programmable water bath.
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Detection: The dissolution point is recorded when the laser transmission intensity reaches a maximum plateau (indicating total dissolution).
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Validation: The process is repeated three times per mole fraction to ensure a relative standard deviation (RSD) < 1%.
Workflow Visualization
The following diagram illustrates the logical flow of the solubility determination process.
Figure 1: Laser monitoring workflow for high-precision solubility determination.
Thermodynamic Solubility Profile
Based on the structural polarity of 4-(4-Bromophenyl)pentanoic acid (polar head, non-polar body), the solubility profile follows the rule of "like dissolves like."
Predicted Solubility Landscape
The following table summarizes the expected solubility trends across solvent classes.
| Solvent Class | Representative Solvent | Solubility Prediction | Mechanistic Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong Hydrogen bonding with carboxylic group. |
| Polar Aprotic | Acetone, Ethyl Acetate | Very High | Dipole-dipole interactions; disruption of dimer formation. |
| Non-Polar | Hexane, Cyclohexane | Low | Lack of H-bonding; unfavorable entropy of mixing. |
| Chlorinated | Chloroform, DCM | High | Excellent solvation of the bromophenyl ring. |
| Aqueous | Water | Insoluble | Hydrophobic effect dominates (LogP 3.1). |
Thermodynamic Modeling
To correlate experimental data (
Modified Apelblat Equation
Used for accurate correlation of solubility data across a wide temperature range.
- : Mole fraction solubility.[2]
- : Absolute temperature (K).[3]
- : Empirical parameters derived from regression analysis.
van't Hoff Equation
Used to calculate thermodynamic properties (Enthalpy
-
Slope (
) : Indicates if dissolution is endothermic (negative slope) or exothermic. -
Intercept (
) : Represents the entropy change.
Thermodynamic Logic Flow
The selection of the appropriate model is critical for process simulation.
Figure 2: Decision matrix for thermodynamic model selection and process application.
Applications & Implications
Understanding the solubility profile of 4-(4-Bromophenyl)pentanoic acid directly impacts downstream processing:
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Purification (Recrystallization):
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Strategy: Use a solvent system with a steep solubility-temperature gradient (typically Ethanol or Ethyl Acetate ).
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Protocol: Dissolve at
(near boiling), filter hot, and cool to (0–5 °C). The steep curve ensures maximum yield.
-
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Reaction Solvent Selection:
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For coupling reactions (e.g., Suzuki coupling on the bromo- group), Polar Aprotic solvents like DMF or mixtures (Toluene/Water) are preferred to maintain high substrate concentration.
-
-
Green Chemistry:
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Replacing chlorinated solvents (DCM) with Ethyl Acetate is viable due to the compound's high solubility in esters, aligning with sustainable manufacturing principles.
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References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 362077, 4-(4-Bromophenyl)pentanoic acid. Retrieved from [Link]
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Molaid Chemicals. (2025).[3] Physicochemical Properties of CAS 31042-07-6. Retrieved from [Link]
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Sha, F., et al. (2023). Solubility Determination and Comprehensive Analysis of Energetic Materials. MDPI Processes. (Methodology Reference). Retrieved from [Link]
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Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. USP General Chapter. Retrieved from [Link]
